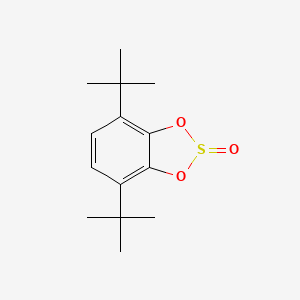
1,3,2-Benzodioxathiole, 4,7-bis(1,1-dimethylethyl)-, 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Benzodioxathiole, 4,7-bis(1,1-dimethylethyl)-, 2-oxide is a chemical compound with the molecular formula C14H20O3S and a molecular weight of 268.37 g/mol It is known for its unique structure, which includes a benzodioxathiole ring substituted with two tert-butyl groups and an oxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Benzodioxathiole, 4,7-bis(1,1-dimethylethyl)-, 2-oxide typically involves the reaction of 4,7-di-tert-butyl-1,3,2-benzodioxathiole with an oxidizing agent. Common oxidizing agents used in this reaction include hydrogen peroxide (H2O2) and peracids. The reaction is usually carried out under controlled conditions to ensure the selective formation of the oxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include the use of large reactors, precise control of reaction conditions, and efficient purification methods to obtain the desired product with high purity. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,3,2-Benzodioxathiole, 4,7-bis(1,1-dimethylethyl)-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the oxide group back to the parent benzodioxathiole.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Metal hydrides such as lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Higher oxidation state derivatives.
Reduction: Parent benzodioxathiole.
Substitution: Various substituted benzodioxathiole derivatives.
Scientific Research Applications
1,3,2-Benzodioxathiole, 4,7-bis(1,1-dimethylethyl)-, 2-oxide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3,2-Benzodioxathiole, 4,7-bis(1,1-dimethylethyl)-, 2-oxide involves its interaction with molecular targets through its oxide functional group. The compound can participate in redox reactions, influencing various biochemical pathways. The tert-butyl groups provide steric hindrance, affecting the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
1,3,2-Benzodioxathiole: The parent compound without the tert-butyl and oxide groups.
4,7-Di-tert-butyl-1,3,2-benzodioxathiole: Similar structure but lacks the oxide group.
1,3,2-Benzodioxathiole, 4,7-bis(1,1-dimethylethyl)-: Similar structure but lacks the oxide group.
Uniqueness
1,3,2-Benzodioxathiole, 4,7-bis(1,1-dimethylethyl)-, 2-oxide is unique due to the presence of both tert-butyl groups and the oxide functional group. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications.
Properties
CAS No. |
93378-28-0 |
|---|---|
Molecular Formula |
C14H20O3S |
Molecular Weight |
268.37 g/mol |
IUPAC Name |
4,7-ditert-butyl-1,3,2λ4-benzodioxathiole 2-oxide |
InChI |
InChI=1S/C14H20O3S/c1-13(2,3)9-7-8-10(14(4,5)6)12-11(9)16-18(15)17-12/h7-8H,1-6H3 |
InChI Key |
DZXPVMWLHZIIRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C2C(=C(C=C1)C(C)(C)C)OS(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















